7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being this compound. The molecular formula C₈H₇N₅ indicates a composition of eight carbon atoms, seven hydrogen atoms, and five nitrogen atoms, resulting in a molecular weight of 173.17 daltons. The Chemical Abstracts Service registry number 255389-59-4 provides a unique identifier for this compound in chemical databases.
The structural designation reveals several critical features of the molecular architecture. The pyrazolo[1,5-a]pyrimidine core represents a bicyclic system where the pyrazole ring is fused to the pyrimidine ring through positions 1 and 5 of the pyrazole and positions a and 1 of the pyrimidine. The numbering system follows established conventions for fused heterocyclic systems, where the amino substituent occupies position 7, the methyl group is located at position 2, and the carbonitrile functionality is positioned at carbon 6.
The simplified molecular-input line-entry system representation "Cc1cc2n(n1)c(N)c(cn2)C#N" provides a linear notation that captures the connectivity and functional groups within the molecule. The International Chemical Identifier key ATXOXIDCIBXBCS-UHFFFAOYSA-N serves as a unique structural identifier that enables precise chemical database searches and structural verification.
X-ray Crystallographic Characterization
Crystallographic analysis of pyrazolo[1,5-a]pyrimidine derivatives reveals fundamental structural characteristics that apply to the target compound. The pyrazolo[1,5-a]pyrimidine core exhibits essential planarity across the fused ring system, with all non-hydrogen atoms lying essentially coplanar. Root mean square deviations from planarity typically fall within 0.011 Angstroms, indicating minimal distortion from the ideal planar geometry.
The crystal packing arrangements of related pyrazolo[1,5-a]pyrimidine structures demonstrate the importance of intermolecular hydrogen bonding in stabilizing solid-state conformations. The amino group at position 7 serves as both a hydrogen bond donor and acceptor, forming networks that contribute to the three-dimensional supramolecular architecture. These interactions typically involve nitrogen-hydrogen to nitrogen contacts, with hydrogen bond distances ranging from 2.8 to 3.2 Angstroms.
The carbonitrile functionality introduces additional geometric constraints, with the carbon-nitrogen triple bond maintaining linearity and contributing to the overall molecular rigidity. The methyl substituent at position 2 adopts a conformation that minimizes steric interactions with adjacent ring atoms while maintaining optimal overlap with the aromatic π-system.
Bond length analysis reveals characteristic distances within the fused ring system. Carbon-nitrogen bonds in the pyrimidine ring typically measure between 1.32 and 1.35 Angstroms, while carbon-carbon bonds within the aromatic system range from 1.38 to 1.40 Angstroms. The carbonitrile carbon-nitrogen triple bond exhibits a characteristic distance of approximately 1.15 Angstroms.
Spectroscopic Identification (NMR, IR, UV-Vis)
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts that enable unambiguous assignment of all hydrogen-bearing positions. The methyl group at position 2 typically appears as a singlet between 2.5 and 2.8 parts per million, reflecting its attachment to an aromatic carbon adjacent to nitrogen.
The aromatic protons within the fused ring system exhibit chemical shifts characteristic of electron-deficient heterocyclic systems. The proton at position 5 typically resonates between 8.8 and 9.0 parts per million, while the proton at position 3 appears between 8.5 and 8.7 parts per million. These downfield shifts reflect the deshielding effects of the multiple nitrogen atoms within the ring system.
Carbon-13 nuclear magnetic resonance spectroscopy enables complete assignment of all carbon resonances within the molecule. The carbonitrile carbon appears characteristically downfield, typically around 115-120 parts per million, reflecting the electron-withdrawing nature of the triple bond. The aromatic carbons of the fused ring system span a range from approximately 110 to 160 parts per million, with specific chemical shifts dependent on their electronic environment and proximity to nitrogen atoms.
Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of key functional groups. The amino group exhibits symmetric and antisymmetric stretching vibrations in the 3200-3400 wavenumber region. The carbonitrile functionality displays a sharp, intense absorption around 2200-2250 wavenumbers, characteristic of the carbon-nitrogen triple bond stretching mode.
The ultraviolet-visible absorption characteristics of pyrazolo[1,5-a]pyrimidine derivatives reflect the extended π-conjugation within the fused ring system. Electronic transitions typically occur in the 250-350 nanometer region, with specific wavelengths dependent on the nature and position of substituents. The amino group at position 7 acts as an electron-donating substituent, generally causing bathochromic shifts in the absorption maxima compared to unsubstituted analogues.
Tautomeric Forms and Resonance Stabilization
The pyrazolo[1,5-a]pyrimidine system exhibits limited tautomeric behavior compared to simpler azole systems due to the constraints imposed by the fused ring architecture. However, the amino group at position 7 can participate in proton transfer processes under specific conditions, potentially forming imino tautomers. Theoretical calculations suggest that the amino form represents the thermodynamically favored tautomer in most solvents and solid-state environments.
Resonance stabilization within the fused ring system contributes significantly to the overall molecular stability. The delocalization of π-electrons across both rings creates a stabilized aromatic system with enhanced chemical stability. The amino group at position 7 can participate in resonance interactions with the adjacent pyrimidine ring, contributing additional stabilization through electron donation.
The carbonitrile group influences the electronic distribution within the molecule through its strong electron-withdrawing character. This functionality reduces electron density on adjacent carbons while simultaneously participating in conjugation with the aromatic π-system. The combined effects of electron-donating amino and electron-withdrawing carbonitrile substituents create a push-pull electronic system that affects both chemical reactivity and physical properties.
Computational studies using density functional theory and time-dependent density functional theory methods have provided insights into the electronic structure and optical properties of the pyrazolo[1,5-a]pyrimidine system. These calculations reveal that electron-donating groups at position 7 favor large absorption and emission intensities as a result of intramolecular charge transfer to and from the fused ring system. The electronic structure analysis demonstrates that the amino substituent significantly influences the frontier molecular orbital energies and spatial distributions.
Properties
IUPAC Name |
7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c1-5-2-7-11-4-6(3-9)8(10)13(7)12-5/h2,4H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXOXIDCIBXBCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a four-component reaction involving hydrazine hydrate, ethyl acetoacetate, malononitrile, and an aldehyde can be used to form the pyrazolo[1,5-a]pyrimidine core . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines, or thiols; reactions are often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. A study identified derivatives of this compound as potent inhibitors of Casein Kinase 2 (CK2), an enzyme implicated in various cancers. The synthesized compounds showed low micromolar inhibition rates, suggesting their potential as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. It has demonstrated effectiveness against various bacterial strains and fungi, positioning it as a candidate for further development into antimicrobial agents .
Enzymatic Inhibition
In addition to its antitumor and antimicrobial properties, 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has been investigated for its ability to inhibit enzymes such as HMG-CoA reductase and COX-2. These enzymes are crucial in cholesterol biosynthesis and inflammation pathways, respectively, indicating the compound's potential in treating hyperlipidemia and inflammatory diseases .
Optical Applications
Recent studies have explored the use of pyrazolo[1,5-a]pyrimidines in optical applications. The compound has been identified as a promising fluorophore due to its tunable photophysical properties. This makes it suitable for use in chemosensors and as probes for studying intracellular processes .
Table 2: Optical Properties
| Property | Value |
|---|---|
| Absorption Coefficient (ε) | Up to 20,593 M⁻¹ cm⁻¹ |
| Quantum Yield (ϕF) | Up to 0.97 |
| Solid-State Emission Intensity | QY SS = 0.18 to 0.63 |
Case Studies
- Antitumor Efficacy : A series of derivatives were synthesized and tested against cancer cell lines. The results indicated that specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold significantly enhanced cytotoxicity .
- Antimicrobial Testing : Various derivatives were screened against clinical isolates of bacteria and fungi. The findings revealed notable activity against resistant strains .
- Fluorescent Probes : Research demonstrated that modifying the structure of pyrazolo[1,5-a]pyrimidines can lead to compounds with enhanced fluorescence properties suitable for biological imaging applications .
Mechanism of Action
The mechanism of action of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The pyrazolo[1,5-a]pyrimidine scaffold is versatile, with substituents dictating physicochemical and biological properties. Key analogues include:
- Substituent Effects: Electron-Withdrawing Groups (e.g., cyano): Increase polarity and H-bonding capacity, as seen in the target compound’s cyano group, which stabilizes interactions with EGFR’s Met769 . Bulky Groups (e.g., azo-phenyl): Elevate melting points (e.g., 20b: 291°C) but reduce solubility . Heterocyclic Modifications: Tetrazolo derivatives exhibit distinct π-π interactions and cytotoxic profiles compared to pyrazolo cores .
Biological Activity
7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 255389-59-4) is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core. Its molecular formula is C8H7N5, and it exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, mechanisms of action, and therapeutic potential.
Antimicrobial Properties
Research has indicated that 7-amino derivatives of pyrazolo[1,5-a]pyrimidines exhibit notable antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infectious diseases.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
Anticancer Activity
The compound has been investigated for its anticancer effects. It has demonstrated cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Effects on HeLa Cells
In a study examining the effects on HeLa cells (cervical cancer), treatment with this compound resulted in a significant reduction in cell viability. The compound was shown to induce apoptosis via the intrinsic pathway, evidenced by increased levels of pro-apoptotic markers like Bax and decreased levels of anti-apoptotic markers like Bcl-2.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression and other diseases. For example, it has shown inhibitory activity against Casein Kinase 2 (CK2), which is implicated in various cancers.
Table 2: Enzyme Inhibition Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound binds to the active sites of enzymes like CK2, blocking their function and disrupting signaling pathways critical for tumor growth.
- Receptor Modulation : It may also interact with cellular receptors involved in proliferation and survival pathways, modulating their activities to induce therapeutic effects.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by altering the balance between pro-apoptotic and anti-apoptotic proteins.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes cyclization reactions involving hydrazines and carbonitriles under acidic conditions.
Synthetic Route Example:
- Starting Material : 3-Aminopyrazole
- Reagents : Carbonitrile derivative
- Conditions : Acidic medium at elevated temperatures
- Yield : Approximately 70% after purification.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-dicarbonyl or enaminone precursors. For example, refluxing 5-amino-3-methylpyrazole with ethyl 3-ethoxyacrylate in pyridine (6–8 hours) yields the pyrazolo[1,5-a]pyrimidine core. Post-functionalization at the 6-position with a nitrile group is achieved via nucleophilic substitution .
- Optimization : Key parameters include solvent choice (pyridine or ethanol), temperature control (80–100°C), and reaction time (monitored by TLC). Yields range from 62–77% depending on substituent steric effects .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Techniques :
- 1H/13C NMR : Confirm substituent positions (e.g., methyl at C2, amino at C7) via characteristic shifts: δ 2.53 ppm (C2-CH3), δ 6.80–8.92 ppm (aromatic protons) .
- IR Spectroscopy : Detect NH2 (3270–3280 cm⁻¹) and CN (2210–2230 cm⁻¹) stretches .
- Mass Spectrometry (EI/ESI) : Molecular ion peaks (e.g., m/z 359 [M⁺] for carboxamide derivatives) validate molecular weight .
Q. What solvents are suitable for recrystallization, and how does solubility affect experimental design?
- Recrystallization : Ethanol, DMF, or dioxane are preferred due to moderate solubility (e.g., 1g/50mL in ethanol at 25°C). Avoid water due to poor solubility .
- Solubility Impact : Use DMSO for biological assays (≥95% purity confirmed by HPLC) to ensure dissolution without precipitation .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of the pyrazolo[1,5-a]pyrimidine scaffold?
- Strategy : Substituent directing effects dominate. Electrophilic substitution favors C3 and C5 positions due to electron-rich pyrazole N1. For C6 modifications (e.g., nitrile), use Pd-catalyzed cyanation or SNAr reactions with KCN/CuCN .
- Case Study : Coupling 7-amino derivatives with enaminones in pyridine selectively installs arylazo groups at C3 (e.g., 10c: 62% yield) .
Q. What is the impact of C3/C5 substituents on biological activity, and how can this be systematically studied?
- Functionalization : Introduce heteroaryl (e.g., p-tolylazo) or carboxamide groups to modulate bioactivity. For example, 7-amino-N-(4,6-dimethylpyrimidin-2-yl) derivatives show enhanced kinase inhibition (IC50 < 1 µM) .
- Assay Design : Use SAR studies with a library of analogs (varying C3/C5 groups) screened against target enzymes (e.g., EGFR, CDK2). Correlate logP and Hammett constants with IC50 values .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for structurally similar analogs?
- Troubleshooting :
- Variable Temperature NMR : Resolve overlapping peaks (e.g., DMSO-d6 at 110°C for 18f) .
- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons in crowded regions (e.g., pyrimidine H5 vs. pyrazole H2) .
- X-ray Crystallography : Validate assignments for crystalline derivatives (e.g., 10c: monoclinic P21/c space group) .
Q. What green chemistry approaches can replace traditional solvents in synthesis?
- Alternatives : Deep eutectic solvents (DES) like choline chloride/urea improve atom economy and reduce waste. For example, DES-mediated cyclization achieves 85% yield vs. 68% in pyridine .
- Microwave Assistance : Reduce reaction time (2 hours vs. 6 hours) and energy use while maintaining yield (75–80%) .
Q. How do steric and electronic effects influence the compound’s stability under acidic/basic conditions?
- Stability Profile :
- Acidic Conditions : Protonation at N7 leads to ring-opening above pH 3. Stabilize with electron-withdrawing groups (e.g., CN at C6) .
- Basic Conditions : Hydrolysis of nitrile to amide occurs at pH > 10. Use buffered solutions (pH 7–9) for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
